molecular formula C5H14ClNO B8181303 (2S,3R)-3-Aminopentan-2-ol hydrochloride

(2S,3R)-3-Aminopentan-2-ol hydrochloride

Cat. No.: B8181303
M. Wt: 139.62 g/mol
InChI Key: KAJAIXQRKSAXTM-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Aminopentan-2-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique stereochemistry, which makes it valuable in the synthesis of enantiomerically pure substances. This compound is often used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Aminopentan-2-ol hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. For example, the reduction of (2S,3R)-3-aminopentan-2-one using a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2S,3R)-3-aminopentan-2-one, while reduction can produce (2S,3R)-3-aminopentan-2-amine.

Scientific Research Applications

(2S,3R)-3-Aminopentan-2-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Aminopentan-2-ol hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The molecular targets and pathways involved vary widely, but the compound’s chiral nature often plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Aminopentan-2-ol hydrochloride is unique due to its specific stereochemistry, which makes it particularly valuable in the synthesis of enantiomerically pure substances. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its importance.

Properties

IUPAC Name

(2S,3R)-3-aminopentan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJAIXQRKSAXTM-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.